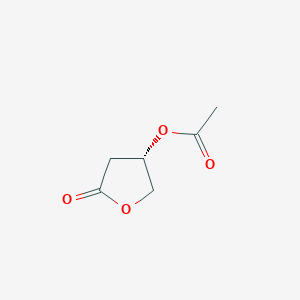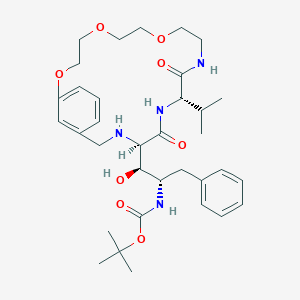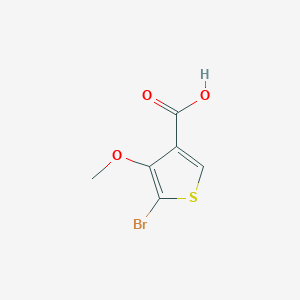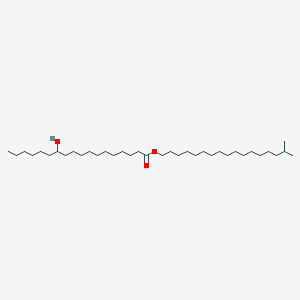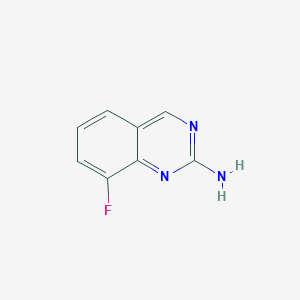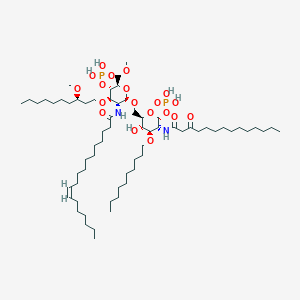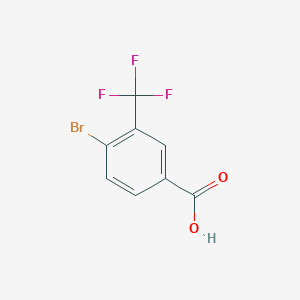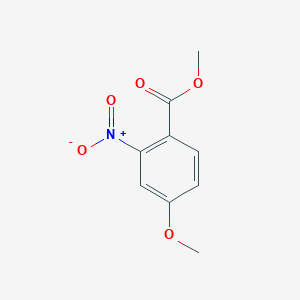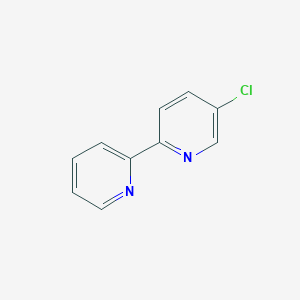
5-氯-2,2'-联吡啶
描述
5-Chloro-2,2’-bipyridine: is an organic compound with the molecular formula C10H7ClN2 . It is a derivative of bipyridine, where a chlorine atom is substituted at the 5-position of the bipyridine structure. This compound is known for its applications in coordination chemistry, where it acts as a ligand, forming complexes with various metal ions. These complexes are often used in catalysis, materials science, and as intermediates in the synthesis of other chemical compounds .
科学研究应用
Chemistry: 5-Chloro-2,2’-bipyridine is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in catalysis, including cross-coupling reactions and polymerization processes .
Biology and Medicine: In biological research, metal complexes of 5-Chloro-2,2’-bipyridine are studied for their potential as therapeutic agents. These complexes can exhibit antimicrobial, anticancer, and enzyme inhibition properties .
Industry: In the industrial sector, 5-Chloro-2,2’-bipyridine is used in the synthesis of advanced materials, such as conductive polymers and coordination polymers. These materials have applications in electronics, sensors, and as catalysts in various chemical processes .
作用机制
Target of Action
5-Chloro-2,2’-bipyridine is a type of bipyridine derivative . Bipyridines and their analogues are widely used in the formation of metal complexes for their potential applications in electrochemistry, catalysis, analytical chemistry, biochemistry and also in the mimic chemistry as a substitute for amino acid side group . .
Mode of Action
It is known that bipyridine compounds strongly coordinate with metal centers . This suggests that 5-Chloro-2,2’-bipyridine may interact with its targets through coordination, potentially altering their function or activity.
Biochemical Pathways
Bipyridine compounds are known to be involved in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . This suggests that 5-Chloro-2,2’-bipyridine may have a broad impact on various biochemical pathways.
生化分析
Biochemical Properties
Bipyridine and its derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the bipyridine derivative.
Cellular Effects
Bipyridine derivatives have been shown to act as redox mediators in photosystem I-based biophotovoltaic devices , suggesting that they may influence cellular processes related to energy production and electron transfer.
Molecular Mechanism
Bipyridine compounds are known to strongly coordinate with metal centers, which can influence their reactivity and interactions with other molecules .
Metabolic Pathways
Bipyridine derivatives are known to be involved in various chemical reactions, but specific enzymes or cofactors that interact with 5-Chloro-2,2’-bipyridine have not been identified .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling , which involves the reaction of pyridyl zinc halides with halogen-substituted pyridines under palladium catalysis . The reaction conditions usually require mild temperatures and the presence of a suitable solvent, such as toluene. Another method is the Suzuki coupling , which uses boronic acids as coupling partners and palladium catalysts to achieve the desired bipyridine derivative .
Industrial Production Methods: Industrial production of 5-Chloro-2,2’-bipyridine often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity .
化学反应分析
Types of Reactions: 5-Chloro-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coordination Reactions: It forms complexes with metal ions, acting as a bidentate ligand.
Oxidation and Reduction Reactions: The bipyridine core can undergo redox reactions, which are essential in catalytic cycles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Coordination Reactions: Metal salts like nickel chloride or cobalt nitrate in aqueous or organic solvents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: Derivatives with various functional groups replacing the chlorine atom.
Coordination Reactions: Metal complexes with specific geometries and properties.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the bipyridine core.
相似化合物的比较
2,2’-Bipyridine: A parent compound without the chlorine substitution, widely used in coordination chemistry.
4,4’-Bipyridine: Another isomer with different coordination properties and applications.
6-Chloro-2,2’-bipyridine: A positional isomer with the chlorine atom at the 6-position.
Uniqueness: 5-Chloro-2,2’-bipyridine is unique due to its specific substitution pattern, which can influence its coordination behavior and reactivity. The presence of the chlorine atom can also affect the electronic properties of the bipyridine core, making it suitable for specific applications in catalysis and materials science .
属性
IUPAC Name |
5-chloro-2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLWWCDRDDNKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451243 | |
| Record name | 5-CHLORO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162612-08-0 | |
| Record name | 5-CHLORO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


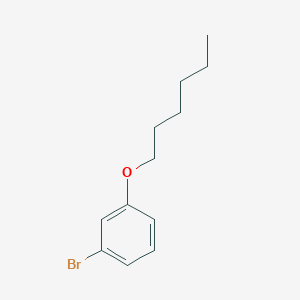
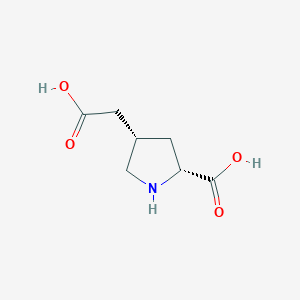
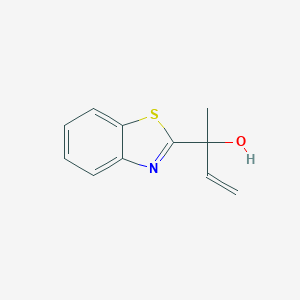
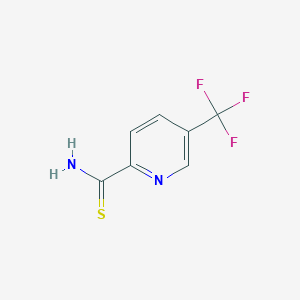
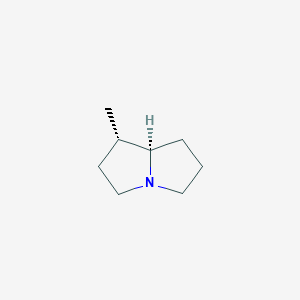
![(2R,3aR,8aR)-2-ethoxy-3,3a,4,7,8,8a-hexahydro-2H-furo[3,2-c]oxepin-6-one](/img/structure/B66566.png)
